![molecular formula C13H24N2O3 B2646123 N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide CAS No. 1379812-31-3](/img/structure/B2646123.png)
N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide
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Overview
Description
“N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The Boc group is a tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Scientific Research Applications
- Continuous Flow Reactors : Solid Brønsted acid catalysts, such as H-BEA zeolite, enable continuous deBoc reactions. This approach enhances efficiency and productivity compared to batch processes .
- Choline Chloride/DES System : Another sustainable method involves using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as both the reaction medium and catalyst. This system efficiently deprotects various N-Boc derivatives .
Chemoselective Boc Protection
Interestingly, Boc protection can also be achieved selectively. Here’s a green and eco-friendly route:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[5-(dimethylamino)-3-methyl-5-oxopent-1-en-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-8-13(5,9-10(16)15(6)7)14-11(17)18-12(2,3)4/h8H,1,9H2,2-7H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGTZWUHCYFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)N(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-amino-3-methylpent-4-endimethylamide |
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